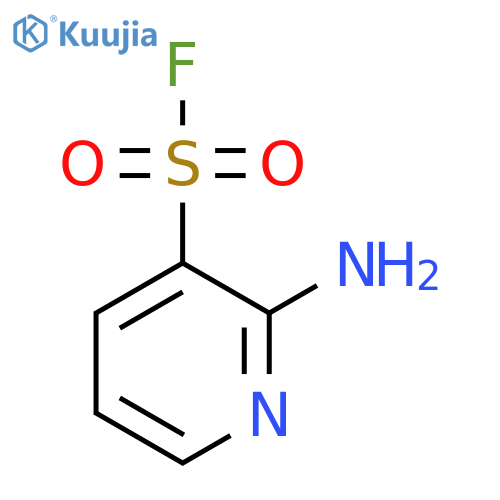

Cas no 2091139-50-1 (2-Aminopyridine-3-sulfonyl fluoride)

2-Aminopyridine-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-Aminopyridine-3-sulfonyl fluoride

- 2-Amino-pyridine-3-sulfonyl fluoride

- GS0266

- SB35259

- 3-Pyridinesulfonyl fluoride, 2-amino-

-

- MDL: MFCD30662950

- インチ: 1S/C5H5FN2O2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)

- InChIKey: YYIDBEKQKSACDN-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CN=C1N)(=O)(=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 81.4

じっけんとくせい

- 密度みつど: 1.523±0.06 g/cm3(Predicted)

- ふってん: 300.8±27.0 °C(Predicted)

- 酸性度係数(pKa): 1.98±0.36(Predicted)

2-Aminopyridine-3-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299276-10.0g |

2-aminopyridine-3-sulfonyl fluoride |

2091139-50-1 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412168-500mg |

2-Amino-pyridine-3-sulfonyl fluoride |

2091139-50-1 | 95% | 500mg |

¥9396 | 2023-04-14 | |

| Enamine | EN300-299276-10g |

2-aminopyridine-3-sulfonyl fluoride |

2091139-50-1 | 10g |

$4236.0 | 2023-09-06 | ||

| Enamine | EN300-299276-2.5g |

2-aminopyridine-3-sulfonyl fluoride |

2091139-50-1 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| eNovation Chemicals LLC | D970974-250mg |

2-Amino-pyridine-3-sulfonyl fluoride |

2091139-50-1 | 95% | 250mg |

$520 | 2024-07-28 | |

| eNovation Chemicals LLC | D970974-100mg |

2-Amino-pyridine-3-sulfonyl fluoride |

2091139-50-1 | 95% | 100mg |

$325 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412168-100mg |

2-Amino-pyridine-3-sulfonyl fluoride |

2091139-50-1 | 95% | 100mg |

¥3191 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412168-250mg |

2-Amino-pyridine-3-sulfonyl fluoride |

2091139-50-1 | 95% | 250mg |

¥4863 | 2023-04-14 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1393-250mg |

2-Amino-pyridine-3-sulfonyl fluoride |

2091139-50-1 | 96% | 250mg |

3943.4CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D970974-100mg |

2-Amino-pyridine-3-sulfonyl fluoride |

2091139-50-1 | 95% | 100mg |

$325 | 2025-02-25 |

2-Aminopyridine-3-sulfonyl fluoride 関連文献

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

2-Aminopyridine-3-sulfonyl fluorideに関する追加情報

Introduction to 2-Aminopyridine-3-sulfonyl fluoride (CAS No. 2091139-50-1)

2-Aminopyridine-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2091139-50-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of drugs targeting neurological and inflammatory disorders. Its unique structural features, including an amino group and a sulfonyl fluoride moiety, make it a versatile building block for medicinal chemists.

The sulfonyl fluoride functional group in this molecule is particularly noteworthy due to its reactivity and ability to participate in nucleophilic substitution reactions. This property allows for further functionalization, enabling the creation of more complex structures with tailored biological activities. In recent years, there has been a surge in research focused on harnessing the potential of sulfonyl fluorides in drug discovery, owing to their role in enhancing binding affinity and selectivity towards target proteins.

One of the most compelling aspects of 2-Aminopyridine-3-sulfonyl fluoride is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. By incorporating this compound into drug candidates, researchers aim to develop molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular functions. The aminopyridine core of the molecule provides a scaffold that can be modified to optimize interactions with the active sites of kinases, leading to improved therapeutic efficacy.

Recent studies have highlighted the utility of 2-Aminopyridine-3-sulfonyl fluoride in the development of novel antiviral agents. The growing threat of viral infections has spurred innovation in antiviral drug design, and compounds like this one offer promising leads. The sulfonyl fluoride group can be exploited to disrupt viral protease activity or interfere with viral replication mechanisms. For instance, modifications to the aminopyridine ring can enhance binding to viral protease enzymes, thereby inhibiting their function and preventing viral propagation.

In addition to its pharmaceutical applications, 2-Aminopyridine-3-sulfonyl fluoride has found utility in materials science and chemical biology. Its ability to undergo selective reactions with nucleophiles makes it a valuable tool for probing protein-protein interactions and developing probes for biochemical assays. Researchers have leveraged this compound to design molecules that can label specific proteins or modulate their activity, providing insights into cellular signaling pathways and disease mechanisms.

The synthesis of 2-Aminopyridine-3-sulfonyl fluoride typically involves multi-step organic transformations, starting from readily available precursors such as 2-aminopyridine. The introduction of the sulfonyl fluoride group is often achieved through halogenation followed by reaction with fluorinating agents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

From a regulatory perspective, 2-Aminopyridine-3-sulfonyl fluoride is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution, allowing researchers to focus on its scientific applications without unnecessary regulatory burdens. However, standard laboratory practices should always be followed when working with any chemical substance to ensure safety and compliance with good laboratory practices (GLP).

The future prospects for 2-Aminopyridine-3-sulfonyl fluoride are promising, with ongoing research exploring its potential in various therapeutic areas. As our understanding of biological systems continues to evolve, new opportunities for applying this compound are likely to emerge. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for patients worldwide.

2091139-50-1 (2-Aminopyridine-3-sulfonyl fluoride) 関連製品

- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)

- 2034427-96-6(3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)

- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)

- 1021126-44-2(3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)

- 251311-30-5(1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-)

- 1284481-40-8([3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine)

- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)

- 326866-31-3(methyl N-4-({3-(4-ethoxyphenyl)carbamoylpiperidin-1-yl}sulfonyl)phenylcarbamate)